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molecular formula C12H14Cl2O B8520592 (1-(3,4-Dichlorophenyl)cyclopentyl)methanol

(1-(3,4-Dichlorophenyl)cyclopentyl)methanol

Cat. No. B8520592
M. Wt: 245.14 g/mol
InChI Key: KAFTVBGGPZOWCM-UHFFFAOYSA-N
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Patent
US09045486B2

Procedure details

(1-(3,4-Dichlorophenyl)cyclopentyl)methanol (483) was synthesized from 1-(3,4-dichlorophenyl)phenyl)cyclopentanecarbaldehyde (482) following the procedure described for 1-(4-trifluoromethyl-phenyl)-cyclopentane-methanol (239).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(4-trifluoromethyl-phenyl)-cyclopentane-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2([CH:14]=[O:15])[CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8].FC(F)(F)C1C=CC(C2(CO)CCCC2)=CC=1>>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2([CH2:14][OH:15])[CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1(CCCC1)C=O
Step Two
Name
1-(4-trifluoromethyl-phenyl)-cyclopentane-methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1(CCCC1)CO)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1(CCCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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